p-Menthan-4-amine,cis-(8ci)

Description

Nomenclature and Definitive Structural Features of cis-p-Menthan-4-amine

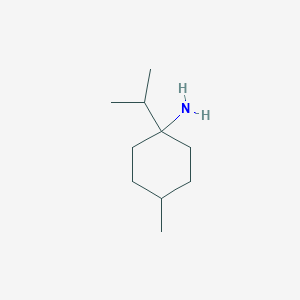

The systematic IUPAC name for p-menthane (B155814) is 1-isopropyl-4-methylcyclohexane. wikipedia.org The "p" in p-menthane stands for para, indicating that the methyl and isopropyl groups are positioned at opposite ends of the cyclohexane (B81311) ring (positions 1 and 4). The term "amine" signifies the presence of a primary amino group (-NH2) as the principal functional group. In p-Menthan-4-amine, this amino group is attached to the fourth carbon atom of the cyclohexane ring.

The descriptor "cis" is crucial as it defines the stereochemical relationship between the amino group and the isopropyl group. In the cis isomer, both the amino group at C-4 and the isopropyl group at C-1 are on the same side of the cyclohexane ring's plane. This specific spatial arrangement dictates the molecule's three-dimensional shape and, consequently, its physical and chemical properties.

Table 1: Structural and Chemical Identity of cis-p-Menthan-4-amine

| Property | Value |

| IUPAC Name | cis-1-isopropyl-4-methylcyclohexan-4-amine |

| Molecular Formula | C10H21N |

| CAS Number | 802828-84-8 chemicalbook.com |

Stereochemical Considerations within the p-Menthane Amine Framework: Chirality and Diastereoisomerism

The structure of p-menthane amines, including cis-p-Menthan-4-amine, presents intriguing stereochemical aspects. The presence of multiple stereocenters gives rise to chirality and the possibility of various stereoisomers.

Chirality: A molecule is chiral if it is non-superimposable on its mirror image. libretexts.org In amines with three different substituents attached to the nitrogen atom, the nitrogen itself can be a chiral center. However, due to a phenomenon known as pyramidal or nitrogen inversion, where the molecule rapidly flips its configuration at room temperature, the enantiomers of simple chiral amines are generally not separable. libretexts.org Quaternary amines, with four different substituents on the nitrogen, lack this lone pair and their enantiomers can be resolved. libretexts.org

Diastereoisomerism: When a molecule has multiple stereocenters, it can exist as diastereomers, which are stereoisomers that are not mirror images of each other. libretexts.org For p-menthan-4-amine, the cis and trans isomers are diastereomers. They have the same chemical formula and connectivity but differ in the spatial orientation of the amino group relative to the isopropyl group. This difference in three-dimensional structure leads to distinct physical properties, such as boiling points, melting points, and solubility.

The synthesis of specific stereoisomers of p-menthane derivatives is a key focus in organic chemistry, often employing stereoselective reactions to control the configuration at each chiral center. nih.gov

Historical Context and Evolution of Research on p-Menthane Amines in Organic Chemistry

The study of amines has been a cornerstone of organic chemistry since the 19th century, with early work focusing on their synthesis and reactions. ucl.ac.ukijrpr.com The investigation of naturally occurring terpenes and their derivatives, including those with the p-menthane skeleton, has a similarly rich history.

Research into p-menthane amines has been driven by their potential applications and their utility as building blocks in organic synthesis. For instance, various p-menthane derivatives have been explored for their biological activities. mdpi.comrsc.org The synthesis of chiral amines, in general, is a significant area of research due to their importance in pharmaceuticals and agrochemicals. d-nb.info

Early research often involved the extraction and modification of naturally occurring terpenes. Over time, synthetic methodologies have become more sophisticated, allowing for the targeted synthesis of specific isomers of p-menthane amines. rhhz.netnih.gov This has enabled a more detailed investigation of structure-activity relationships, where the specific stereochemistry of the amine can be correlated with its chemical or biological function. The development of novel synthetic routes continues to be an active area of research, with a focus on efficiency and sustainability. researchgate.net

Structure

3D Structure

Properties

CAS No. |

802828-84-8 |

|---|---|

Molecular Formula |

C10H21N |

Molecular Weight |

155.28 g/mol |

IUPAC Name |

4-methyl-1-propan-2-ylcyclohexan-1-amine |

InChI |

InChI=1S/C10H21N/c1-8(2)10(11)6-4-9(3)5-7-10/h8-9H,4-7,11H2,1-3H3 |

InChI Key |

RLAQANYDXIRXFP-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CC1)(C(C)C)N |

Origin of Product |

United States |

Synthetic Methodologies for Cis P Menthan 4 Amine and Its Analogues

Total Synthesis Approaches to cis-p-Menthan-4-amine

Total synthesis provides a de novo route to the target molecule from simple, commercially available starting materials. This approach allows for precise control over the molecular architecture and enables the introduction of isotopic labels or structural modifications.

Multi-step Reaction Sequences and Pathway Design

The total synthesis of cis-p-Menthan-4-amine can be envisioned through several multi-step pathways. A common strategy involves the construction of the 4-isopropylcyclohexane skeleton followed by the introduction of the amine functionality with the desired cis stereochemistry.

One plausible pathway commences with 4-isopropylcyclohexanone (B42220). This readily available ketone can be converted to the target amine via a two-step sequence involving the formation of an intermediate that can be stereoselectively reduced. For instance, the formation of a cyanohydrin followed by reduction offers a viable route.

Another approach could involve the catalytic hydrogenation of a suitable aromatic precursor, such as 4-isopropylaniline, although controlling the stereochemistry during hydrogenation can be challenging and often leads to a mixture of cis and trans isomers.

A hypothetical multi-step sequence starting from 4-isopropylcyclohexanone is outlined below:

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Cyanohydrin Formation | NaCN, H+ | 4-isopropyl-1-cyanocyclohexanol |

| 2 | Dehydration | SOCl2, Pyridine (B92270) | 4-isopropylcyclohex-1-enecarbonitrile |

| 3 | Catalytic Hydrogenation | H2, Pd/C | p-Menthane-4-carbonitrile |

| 4 | Nitrile Reduction | LiAlH4 or H2, Raney Ni | p-Menthan-4-amine (mixture of isomers) |

This table presents a hypothetical reaction sequence. The stereochemical outcome of the final reduction step would require careful selection of reagents and conditions to favor the cis isomer.

Key Strategic Carbon-Nitrogen Bond Formations at C4

Reductive Amination: This is one of the most direct methods for converting a ketone to an amine. The reaction of 4-isopropylcyclohexanone with ammonia (B1221849) or an ammonia source in the presence of a reducing agent can yield p-menthan-4-amine. The choice of reducing agent and reaction conditions is crucial for achieving high cis-diastereoselectivity. Catalytic hydrogenation over platinum or palladium catalysts, or the use of hydride reagents like sodium cyanoborohydride, are common practices. The stereochemical outcome is often governed by the thermodynamic stability of the product, with the equatorial amino group (cis isomer) being favored.

Reduction of Oximes: 4-isopropylcyclohexanone can be converted to its corresponding oxime by reaction with hydroxylamine. Subsequent reduction of the oxime with reagents such as sodium in ethanol (B145695) or catalytic hydrogenation can afford the desired amine. The stereoselectivity of this reduction can be influenced by the choice of catalyst and reaction conditions.

| C-N Bond Formation Strategy | Starting Material | Reagents | Key Features |

| Reductive Amination | 4-isopropylcyclohexanone | NH3, H2, Catalyst (e.g., PtO2, Raney Ni) | Direct conversion, stereoselectivity dependent on catalyst and conditions. |

| Reduction of Oxime | 4-isopropylcyclohexanone oxime | Na/EtOH or H2, Catalyst | Two-step process, potential for stereocontrol. |

| Reduction of Nitrile | p-Menthane-4-carbonitrile | LiAlH4 or H2, Raney Ni | Requires prior synthesis of the nitrile, powerful reducing agents needed. |

Stereocontrolled Synthesis of p-Menthane (B155814) Amine Derivatives

Achieving a high degree of stereocontrol is paramount in the synthesis of biologically active molecules. For p-menthan-4-amine, this translates to the selective formation of the cis isomer.

Diastereoselective Syntheses Utilizing Existing Stereocenters

The synthesis of cis-p-menthan-4-amine inherently involves diastereoselectivity, as two diastereomers (cis and trans) are possible. The bulky isopropyl group at the C1 position can exert significant steric influence on reactions at the C4 position, thereby directing the stereochemical outcome.

In the reductive amination of 4-isopropylcyclohexanone, the approach of the reducing agent to the imine intermediate is sterically hindered from the axial face by the axial hydrogens at C2 and C6. Consequently, the hydride equivalent preferentially attacks from the less hindered equatorial face, leading to the formation of the axial amine, which upon ring flipping gives the thermodynamically more stable equatorial amine (the cis isomer).

A study on the stereoselective synthesis of cis-p-menthane-1,7-diol demonstrated that the addition of HCN to 4-isopropylcyclohexanone can proceed with high cis-selectivity. nih.gov This suggests that the subsequent reduction of the resulting cyanohydrin could be a promising route to predominantly cis-configured amines.

Enantioselective Approaches for Chiral p-Menthane Amines

While cis-p-menthan-4-amine itself is achiral, the introduction of additional substituents or the use of chiral starting materials can lead to chiral p-menthane amine derivatives. Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule.

For chiral analogues of p-menthan-4-amine, enantioselective methods could involve the use of chiral catalysts or auxiliaries. For example, asymmetric reductive amination of a prochiral ketone with a chiral catalyst could provide access to enantiomerically enriched amines. Similarly, the enzymatic resolution of a racemic mixture of p-menthane amine derivatives could be employed to isolate a single enantiomer. While specific examples for cis-p-menthan-4-amine are not extensively documented, these general principles of asymmetric synthesis are applicable.

Derivatization from Naturally Occurring p-Menthane Scaffolds

Nature provides a rich source of p-menthane-containing compounds that can serve as valuable starting materials for the synthesis of cis-p-menthan-4-amine and its analogues. Terpenes such as limonene (B3431351), perillaldehyde (B36042), and carvone (B1668592) are abundant and offer pre-existing stereochemistry that can be exploited.

For instance, the synthesis of sec-p-menthane-7-amine derivatives has been reported starting from perillaldehyde. nih.gov This involves the reduction of the aldehyde and subsequent reductive amination. A similar strategy could be adapted to synthesize C4-aminated derivatives from suitable natural precursors.

Limonene, with its double bonds, offers multiple points for functionalization. A potential route to p-menthan-4-amine from limonene could involve a sequence of reactions such as hydroboration-oxidation to introduce a hydroxyl group at the C4 position, followed by conversion of the alcohol to an amine. The stereochemical control in such a sequence would be a key challenge.

| Natural Precursor | Key Functionalization Strategy | Potential Route to p-Menthane Amines |

| Perillaldehyde | Reductive amination of the aldehyde | Synthesis of sec-p-menthane-7-amine derivatives. nih.gov |

| Limonene | Hydroboration-oxidation, Epoxidation | Introduction of a functional group at C4 or other positions for conversion to an amine. |

| Carvone | Reduction of the ketone, Conjugate addition | Access to various functionalized p-menthane scaffolds. |

Conversion of Hydroxylated or Carbonylated p-Menthane Precursors to Amines

The introduction of an amine group at the C4 position of the p-menthane ring, with cis stereochemistry, can be approached from readily available hydroxylated or carbonylated precursors such as p-menthan-4-ol (B7862403) and p-menthan-4-one.

One of the classical methods for the reductive amination of ketones is the Leuckart reaction , which utilizes ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent. wikipedia.orgmdpi.comsemanticscholar.org Studies on 4-substituted cyclohexanones, such as 4-tert-butylcyclohexanone, which is a close structural analog of p-menthan-4-one (4-isopropylcyclohexanone), have shown that this reaction typically yields a mixture of cis and trans isomers. rsc.org In the case of 4-tert-butylcyclohexanone, the reaction with various primary amines predominantly forms the isomer with an axial amino group, which corresponds to the trans isomer. rsc.org The proportion of the equatorial isomer (cis) tends to increase with the steric bulk of the amine. rsc.org This suggests that while the Leuckart reaction is a viable method for producing p-menthane amines, it may not be the most stereoselective approach for obtaining the desired cis isomer.

Table 1: Leuckart Reaction of 4-t-Butylcyclohexanone with Various Amines

| Amine | Yield (%) | Ratio of axial to equatorial amino product |

|---|---|---|

| Methylamine | 34 | Major axial |

| Ethylamine | ~65 | Major axial |

| Isopropylamine | ~65 | Major axial |

Data sourced from a study on the Leuckart reaction of 4-t-butylcyclohexanone. rsc.org

Another significant route is the reductive amination of p-menthan-4-one . This can be achieved through the formation of an intermediate imine or oxime, followed by reduction. The stereochemical outcome of the reduction is highly dependent on the choice of reducing agent and reaction conditions. For instance, the reduction of Schiff bases derived from p-menthane aldehydes with sodium borohydride (B1222165) has been shown to produce a mixture of cis and trans secondary amines. researchgate.net

Functional Group Interconversions Leading to Amine Functionality

Functional group interconversions offer an alternative pathway to introduce the amine functionality with the desired stereochemistry. Two notable reactions in this category are the Hofmann and Curtius rearrangements.

The Hofmann rearrangement transforms a primary amide into a primary amine with one less carbon atom via an isocyanate intermediate. wikipedia.orgthermofisher.comchemistrysteps.com This reaction is known to proceed with retention of configuration at the migrating carbon. Therefore, if one starts with a carboxamide where the carboxyl group is in the desired cis orientation on the p-menthane ring, the resulting amine should also have the cis configuration.

Similarly, the Curtius rearrangement converts an acyl azide (B81097) into an isocyanate, which can then be hydrolyzed to a primary amine. nrochemistry.comwikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgnih.govchemistrysteps.com A key advantage of the Curtius rearrangement is that it also proceeds with complete retention of the stereochemistry of the migrating group. wikipedia.orgnih.gov This makes it a powerful tool for stereospecific synthesis. The synthesis of cis-p-menthan-4-amine via this method would necessitate the preparation of the corresponding cis-4-isopropylcyclohexanecarboxylic acid, which can then be converted to the acyl azide and subsequently rearranged.

Table 2: Key Features of Hofmann and Curtius Rearrangements for Amine Synthesis

| Reaction | Starting Material | Key Intermediate | Stereochemistry |

|---|---|---|---|

| Hofmann Rearrangement | Primary Amide | Isocyanate | Retention of configuration wikipedia.org |

Chemoenzymatic and Biocatalytic Syntheses of p-Menthane Amines

The demand for highly stereoselective and environmentally benign synthetic methods has led to the exploration of chemoenzymatic and biocatalytic approaches for amine synthesis. Enzymes, particularly transaminases, have emerged as powerful catalysts for the asymmetric amination of ketones.

Transaminases catalyze the transfer of an amino group from a donor molecule to a ketone substrate. nih.govresearchgate.net Recent studies have demonstrated the potential of transaminases in the stereoselective synthesis of 4-substituted cyclohexylamines. nih.govresearchgate.net Notably, certain transaminases exhibit a high degree of diastereoselectivity, preferentially forming the cis-amino product from a 4-substituted cyclohexanone (B45756). google.com For example, in the synthesis of a key intermediate for the antipsychotic drug cariprazine, which features a trans-4-substituted cyclohexane-1-amine, transaminases with a preference for the cis-diastereomer were identified. nih.gov This highlights the potential of screening and engineering transaminases to achieve the desired cis stereoselectivity in the amination of p-menthan-4-one. The biocatalytic reductive amination of achiral cyclohexanone derivatives has been established as a viable platform for generating cyclohexylamines with controlled cis/trans stereochemistry. researchgate.net

The combination of a keto reductase and a transaminase in a one-pot cascade has been successfully employed for the stereoselective synthesis of both cis- and trans-4-aminocyclohexanol (B47343) from 1,4-cyclohexanedione. semanticscholar.org This modular enzymatic system allows for the production of specific stereoisomers by selecting the appropriate stereocomplementary enzymes. semanticscholar.org Such an approach could be adapted for the synthesis of cis-p-menthan-4-amine from a suitable precursor.

Table 3: Chemoenzymatic and Biocatalytic Approaches to Amine Synthesis

| Enzymatic Approach | Enzyme Class | Substrate Type | Key Advantage |

|---|---|---|---|

| Asymmetric Amination | Transaminases | Ketones | High stereoselectivity for specific isomers (cis or trans) nih.govgoogle.com |

Chemical Reactivity and Mechanistic Studies of Cis P Menthan 4 Amine

Nucleophilic Reactivity of the Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine group makes cis-p-menthan-4-amine a competent nucleophile, enabling it to react with a variety of electrophilic species. masterorganicchemistry.com These reactions are fundamental to the synthesis of a wide array of derivatives.

Primary amines, such as cis-p-menthan-4-amine, readily undergo condensation reactions with aldehydes and ketones to form imines, commonly referred to as Schiff bases. The reaction is typically catalyzed by acid and involves the initial nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond. The reversibility of this reaction often necessitates the removal of water to drive the equilibrium towards the imine product.

While specific studies detailing this reaction for cis-p-menthan-4-amine are not prevalent, the general mechanism is well-established for structurally similar primary amines. The reaction proceeds via a carbinolamine intermediate which then eliminates water to form the final imine product.

Table 1: Representative Imine Formation Reactions This table illustrates the expected products from the reaction of cis-p-menthan-4-amine with common carbonyl compounds based on general chemical principles.

| Amine Reactant | Carbonyl Reactant | Typical Conditions | Expected Product |

| cis-p-Menthan-4-amine | Benzaldehyde | Toluene, Dean-Stark trap, cat. TsOH | N-(phenylmethylidene)-cis-p-menthan-4-amine |

| cis-p-Menthan-4-amine | Acetone | Methanol, reflux | N-(propan-2-ylidene)-cis-p-menthan-4-amine |

| cis-p-Menthan-4-amine | Cyclohexanone (B45756) | Hexane, reflux, water removal | N-(cyclohexylidene)-cis-p-menthan-4-amine |

The nucleophilic amine group readily reacts with carboxylic acid derivatives (acylation) and sulfonyl chlorides (sulfonylation) to form stable amide and sulfonamide linkages, respectively.

Acylation: The N-acylation of amines is a robust and widely used transformation. researchgate.net Reagents such as acyl chlorides or acid anhydrides react with cis-p-menthan-4-amine, usually in the presence of a base to neutralize the acid byproduct (e.g., HCl or acetic acid), to furnish the corresponding N-acyl-p-menthan-4-amine (an amide). youtube.comresearchgate.net The reaction is generally high-yielding and proceeds under mild conditions. researchgate.net

Sulfonylation: The reaction of primary amines with sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base like pyridine (B92270) or aqueous sodium hydroxide, yields sulfonamides. vedantu.comsemanticscholar.org This reaction, known as the Hinsberg test, is also a classic method for distinguishing between primary, secondary, and tertiary amines. vedantu.com The resulting N-tosyl sulfonamide from cis-p-menthan-4-amine contains an acidic proton on the nitrogen, rendering it soluble in aqueous alkali. vedantu.com A variety of catalysts and conditions have been developed to facilitate the efficient synthesis of sulfonamides from amines. semanticscholar.orgorganic-chemistry.org

Table 2: Representative Acylation and Sulfonylation Reactions

| Substrate | Reagent | Base/Solvent | Product Class | Expected Product Name |

| cis-p-Menthan-4-amine | Acetyl Chloride | Triethylamine/DCM | Amide | N-(cis-p-menthan-4-yl)acetamide |

| cis-p-Menthan-4-amine | Acetic Anhydride | Pyridine | Amide | N-(cis-p-menthan-4-yl)acetamide |

| cis-p-Menthan-4-amine | Benzoyl Chloride | 10% aq. NaOH | Amide | N-(cis-p-menthan-4-yl)benzamide |

| cis-p-Menthan-4-amine | p-Toluenesulfonyl Chloride | Pyridine | Sulfonamide | 4-Methyl-N-(cis-p-menthan-4-yl)benzenesulfonamide |

cis-p-Menthan-4-amine can be N-alkylated through reactions with alkyl halides. The reaction proceeds via nucleophilic substitution (SN2), where the amine attacks the electrophilic carbon of the alkyl halide. The initial reaction produces a secondary amine hydrohalide salt, which upon neutralization yields the free secondary amine. This product can undergo further alkylation to give a tertiary amine and, subsequently, a quaternary ammonium (B1175870) salt. Controlling the degree of alkylation can be challenging, often resulting in a mixture of products. The use of a large excess of the starting amine can favor mono-alkylation.

Exhaustive alkylation, for instance with excess methyl iodide, leads to the formation of the corresponding quaternary ammonium iodide, a water-soluble salt.

Table 3: Representative N-Alkylation and Quaternization Reactions

| Substrate | Reagent | Stoichiometry | Product Class | Expected Product Name |

| cis-p-Menthan-4-amine | Methyl Iodide | 1 equivalent | Secondary Amine | N-Methyl-cis-p-menthan-4-amine |

| cis-p-Menthan-4-amine | Methyl Iodide | 2 equivalents | Tertiary Amine | N,N-Dimethyl-cis-p-menthan-4-amine |

| cis-p-Menthan-4-amine | Methyl Iodide | Excess (>3 eq.) | Quaternary Ammonium Salt | (cis-p-Menthan-4-yl)trimethylammonium iodide |

| cis-p-Menthan-4-amine | Benzyl Bromide | 1 equivalent | Secondary Amine | N-Benzyl-cis-p-menthan-4-amine |

Reactions Involving the p-Menthane (B155814) Ring System

Direct functionalization of the saturated p-menthane ring is generally difficult due to the presence of unactivated C-H bonds. However, reactivity can be induced through derivatization to an aromatic analogue or by targeting specific positions via neighboring group participation or specialized synthetic routes.

The saturated p-menthane ring can be converted to its aromatic counterpart, p-cymene, through catalytic dehydrogenation or chemical oxidation. For cis-p-menthan-4-amine, such an aromatization would yield 4-amino-p-cymene (p-cymen-4-amine). This transformation is conceptually similar to the iodine-promoted aromatization of p-menthane-type cannabinoids, which converts a menthyl system into a p-cymyl aromatic ring. researchgate.net

Once formed, the aromatic ring of 4-amino-p-cymene is highly activated towards electrophilic aromatic substitution (EAS). masterorganicchemistry.comlibretexts.org The reactivity and regioselectivity of the substitution are governed by the existing substituents: the powerful ortho-, para-directing amino group (-NH2) and the weaker ortho-, para-directing alkyl groups (methyl and isopropyl). masterorganicchemistry.com The amino group is the dominant activating and directing group. Electrophilic attack will occur at the positions ortho to the amino group (C3 and C5), as the para position (C1) is already substituted.

Table 4: Predicted Electrophilic Aromatic Substitution Reactions on 4-Amino-p-cymene

| Reaction Type | Reagent | Electrophile (E+) | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 2-Nitro-4-amino-p-cymene |

| Bromination | Br₂, FeBr₃ | Br⁺ | 2-Bromo-4-amino-p-cymene |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 2-Amino-5-isopropyl-8-methylbenzene-1-sulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ | 1-(2-Amino-5-isopropyl-8-methylphenyl)ethan-1-one |

Note: The amino group may require protection (e.g., via acylation) before carrying out some EAS reactions, like Friedel-Crafts, to prevent side reactions.

Functionalization of the saturated cyclohexane (B81311) ring of cis-p-menthan-4-amine at positions other than C4 is challenging and not commonly performed post-synthesis. Such modifications are typically incorporated during the synthetic sequence leading to the final molecule.

For instance, the synthesis of substituted cyclohexane amines can be achieved from functionalized precursors. beilstein-journals.org Biocatalytic methods, employing enzymes like transaminases, can be used for the stereoselective synthesis of cyclohexane amines from the corresponding ketones. nih.gov This implies that cis-p-menthan-4-amine could be synthesized via the stereoselective reduction of p-menthan-4-one, demonstrating a method of functionalizing the C4 position from a carbonyl group.

While direct oxidation of the C-H bonds on the p-menthane ring is difficult, enzymatic systems like cytochrome P450 monooxygenases are known to catalyze the oxidation of unactivated C-H bonds in various substrates, including the side chains of alkyl-substituted aromatic rings and saturated carbocycles. nih.govnih.gov Hypothetically, such enzymatic systems could hydroxylate the p-menthane ring at specific positions, although this remains a subject for empirical investigation.

Rearrangement Pathways and Ring Contractions/Expansions

Reactions involving the formation of a carbocation at the C4 position of the p-menthane skeleton, typically through deamination or solvolysis of a derivative, are prone to rearrangement. mychemblog.com This reactivity is a classic example of the Wagner-Meerwein rearrangement, a class of carbocation 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates to an adjacent carbon. wikipedia.orglscollege.ac.in These shifts are driven by the formation of a more stable carbocation, often proceeding from a secondary to a tertiary carbocation.

In the context of cis-p-menthan-4-amine, the generation of a C4 carbocation would likely trigger a cascade of rearrangements. Potential pathways include:

1,2-Hydride Shifts: Migration of a hydride from C3 or C5 to the C4 carbocation.

1,2-Alkyl Shifts: Migration of the methyl group from the isopropyl group (C8) to C4, or migration of one of the ring carbons (C3 or C5), which would lead to ring contraction.

Ring contractions, leading to five-membered ring systems, and ring expansions are known phenomena in cyclic systems undergoing carbocation rearrangements. wikipedia.orgetsu.edu For instance, a pinacol-type rearrangement could facilitate the contraction of the six-membered ring. wikipedia.org The specific pathway is highly dependent on the reaction conditions and the stereochemical orientation of the migrating group. mychemblog.comchemistry-online.com The initial cis configuration of the amine would influence the conformational arrangement of the carbocation intermediate, thereby directing the stereochemical and regiochemical outcome of the rearrangement.

A study on the Ritter reaction of various p-menthane monoterpenes demonstrated the formation of products through carbocation intermediates, highlighting the prevalence of these rearrangements in this molecular framework. osti.gov

Table 1: Potential Wagner-Meerwein Rearrangements from a p-Menthan-4-yl Cation

| Rearrangement Type | Migrating Group | Origin | Destination | Driving Force |

|---|---|---|---|---|

| 1,2-Hydride Shift | H- | C3 or C5 | C4 | Formation of a more stable carbocation if applicable |

| 1,2-Alkyl Shift (Methyl) | CH3- | C8 (Isopropyl) | C4 | Formation of a tertiary carbocation |

| Ring Contraction | C-C bond (e.g., C3-C2) | Ring Carbon | C4 | Relief of ring strain / Formation of a stable substituted cyclopentyl system |

Stereochemical Outcomes of Reactions

The stereochemistry of cis-p-menthan-4-amine is a critical factor in determining the stereochemical outcome of its reactions. The presence of multiple chiral centers dictates that reactions can proceed with high stereoselectivity.

Reactions at the C4 stereocenter, where the amine group is located, can result in either retention or inversion of configuration, depending on the reaction mechanism.

Inversion of Configuration: This is the characteristic outcome of bimolecular nucleophilic substitution (SN2) reactions. neetchennai.comlibretexts.org For an SN2 reaction to occur, the amine would first need to be converted into a good leaving group. The incoming nucleophile would then attack the carbon atom from the side opposite to the leaving group, leading to an inversion of the stereocenter's configuration. libretexts.orgvedantu.com

Retention of Configuration: A net retention of configuration can occur through a double inversion process (two consecutive SN2 reactions) or in reactions involving neighboring group participation. youtube.com

Racemization: Unimolecular nucleophilic substitution (SN1) reactions, which proceed through a planar carbocation intermediate, typically lead to a mixture of both inversion and retention products, resulting in partial or complete racemization. neetchennai.comquora.com However, the chiral environment of the p-menthane ring could lead to some degree of facial selectivity in the nucleophilic attack on the carbocation, potentially yielding a non-racemic mixture.

The inherent chirality of cis-p-menthan-4-amine can influence the stereochemical outcome at other reacting centers within the molecule, a process known as diastereoselective induction. For instance, in addition reactions to a double bond introduced elsewhere in the p-menthane ring, the existing stereocenters at C1 and C4 would direct the approach of the reagent to one of the two diastereotopic faces of the double bond. This would result in the preferential formation of one diastereomer over the other. nih.gov The degree of diastereoselectivity is influenced by steric hindrance and electronic factors.

Table 2: Predicted Stereochemical Outcomes for Reactions at C4

| Reaction Mechanism | Primary Stereochemical Outcome | Key Influencing Factors |

|---|---|---|

| SN2 | Inversion of Configuration | Backside attack of the nucleophile. libretexts.orgvedantu.com |

| SN1 | Racemization (Inversion + Retention) | Formation of a planar carbocation intermediate. neetchennai.com |

| Neighboring Group Participation | Retention of Configuration | Intramolecular reaction leading to double inversion. |

Reaction Kinetics and Thermodynamic Studies of p-Menthane Amine Transformations

Reaction Kinetics: The rate of reactions involving p-menthane amines is influenced by several factors:

Steric Hindrance: The bulky isopropyl group and the conformational rigidity of the cyclohexane ring can sterically hinder the approach of reagents, thereby affecting reaction rates.

Nucleophilicity and Basicity: The lone pair of electrons on the nitrogen atom makes the amine both a nucleophile and a base. The kinetics of its reactions will depend on which of these roles it is playing.

Leaving Group Ability: The amino group (-NH2) is a poor leaving group. Reactions that require its departure, such as elimination or substitution reactions, necessitate its conversion into a better leaving group (e.g., by protonation to -NH3+ or conversion to a sulfonate ester).

Studies on the cure kinetics of epoxy-amine systems, for example, show that the reaction rate is dependent on the nucleophilicity of the amine and can be influenced by autocatalytic effects. mdpi.com

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. omicsonline.org By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional (1D) NMR experiments are fundamental for establishing the basic framework of a molecule.

¹H NMR: The proton NMR spectrum of cis-p-Menthan-4-amine would reveal the number of distinct proton environments and their integrations would correspond to the number of protons of each type. Key signals would include doublets for the isopropyl methyl groups, a multiplet for the isopropyl methine proton, a singlet or doublet for the C1-methyl group, and a series of complex multiplets for the cyclohexane (B81311) ring protons. The proton attached to the carbon bearing the amino group (C4-H) would be expected to appear at a characteristic downfield chemical shift due to the deshielding effect of the nitrogen atom. The amine (NH₂) protons may appear as a broad singlet, the chemical shift of which can be concentration-dependent. ethernet.edu.et

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would display a distinct signal for each unique carbon atom. For the expected C₂ symmetry of the cis-isomer, fewer than 10 signals might be observed if some carbons are chemically equivalent. The carbon atom bonded to the nitrogen (C4) would resonate at a downfield position typical for amino-substituted carbons. The chemical shifts of the methyl, isopropyl, and cyclohexane ring carbons would provide further confirmation of the p-menthane (B155814) skeleton.

¹⁵N NMR: While less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, ¹⁵N NMR can provide direct information about the electronic environment of the nitrogen atom. For a primary amine like cis-p-Menthan-4-amine, a single resonance would be expected in a chemical shift range characteristic of aliphatic amines. omicsonline.org Heteronuclear techniques like HMBC are often more practical for assigning nitrogen-adjacent atoms. arxiv.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for cis-p-Menthan-4-amine

| Atom | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) |

|---|---|---|

| C1-CH₃ | 0.8 - 1.2 | 20 - 30 |

| C4-NH₂ | 1.0 - 3.0 (broad) | N/A |

| C4-H | 2.5 - 3.5 | 45 - 60 |

| Isopropyl CH | 1.5 - 2.5 | 30 - 40 |

| Isopropyl CH₃ | 0.8 - 1.2 | 15 - 25 |

Note: These are estimated chemical shift ranges based on typical values for similar structural motifs. Actual values may vary depending on solvent and other experimental conditions.

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between nuclei. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, mapping out the connectivity of the proton network. slideshare.net For cis-p-Menthan-4-amine, COSY would show correlations between the isopropyl methine proton and the isopropyl methyl protons. It would also reveal the coupling network within the cyclohexane ring, helping to trace the sequence of CH₂ and CH groups.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon resonances based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range correlations (typically over two or three bonds) between protons and carbons. arxiv.org HMBC is crucial for connecting different spin systems. For instance, it would show correlations from the C1-methyl protons to the C1, C2, and C6 carbons of the ring, confirming the methyl group's position. Correlations from the amine protons could help identify the C4 carbon.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close to each other, irrespective of whether they are connected through bonds. columbia.edu This is the most powerful NMR method for determining stereochemistry and conformational preferences. researchgate.net For cis-p-Menthan-4-amine, a key NOE correlation would be expected between the axial proton at C4 and other axial protons on the same face of the ring, confirming the cis relationship between the amino and isopropyl groups. The absence or presence of specific NOEs helps to define the chair conformation of the cyclohexane ring and the relative orientation of its substituents. ipb.pt

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and elemental composition. longdom.org

HRMS provides highly accurate mass measurements (typically to within 5 ppm), which allows for the determination of a molecule's elemental formula. nih.gov For cis-p-Menthan-4-amine (C₁₀H₂₁N), the expected exact mass of the neutral molecule is 155.1674. In a typical ESI-HRMS experiment conducted in positive ion mode, the molecule would be observed as the protonated species [M+H]⁺.

Table 2: HRMS Data for Protonated cis-p-Menthan-4-amine

| Ion Formula | Calculated Exact Mass (Da) |

|---|

The calculated mass is based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N).

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (a precursor ion, such as the [M+H]⁺ ion of cis-p-Menthan-4-amine) and its subsequent fragmentation through collision-induced dissociation (CID). nih.gov Analyzing the resulting product ions provides valuable structural information and helps to elucidate fragmentation pathways. nih.govmdpi.com

For protonated cis-p-Menthan-4-amine, characteristic fragmentation pathways would likely include:

Loss of Ammonia (B1221849) (NH₃): A common fragmentation for primary amines, leading to a product ion at m/z 139.1487, corresponding to the p-menthyl cation.

Loss of the Isopropyl Group: Cleavage of the C4-C7 bond could result in the loss of a neutral propylene molecule or an isopropyl radical, leading to characteristic fragment ions.

Ring Cleavage: Fragmentation of the cyclohexane ring can produce a series of smaller ions, providing further confirmation of the cyclic core structure. mdpi.com

The specific fragmentation pattern serves as a chemical fingerprint that can be used to identify the compound and distinguish it from its isomers.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups. researchgate.netnih.gov

For cis-p-Menthan-4-amine, the spectra would be dominated by vibrations associated with the amine and alkyl groups.

N-H Vibrations: The primary amine group would give rise to two characteristic N-H stretching bands in the FT-IR spectrum, typically in the range of 3300-3500 cm⁻¹. These correspond to the symmetric and asymmetric stretching modes. An N-H scissoring (bending) vibration would be expected around 1590-1650 cm⁻¹.

C-H Vibrations: Aliphatic C-H stretching vibrations from the methyl, isopropyl, and cyclohexane groups would appear just below 3000 cm⁻¹. C-H bending vibrations (scissoring, rocking, wagging) would be observed in the 1350-1470 cm⁻¹ region.

C-N Vibration: The C-N stretching vibration is expected in the 1000-1250 cm⁻¹ region.

Skeletal Vibrations: The fingerprint region (below 1500 cm⁻¹) would contain a complex series of bands corresponding to C-C stretching and skeletal deformations of the p-menthane framework.

Raman spectroscopy would provide complementary information. While N-H and C-N stretches are often weak in Raman spectra, the C-C and symmetric C-H vibrations of the alkyl framework typically produce strong signals. researchgate.net

Table 3: Characteristic Vibrational Frequencies for cis-p-Menthan-4-amine

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| N-H Asymmetric Stretch | 3350 - 3500 | Medium | Weak |

| N-H Symmetric Stretch | 3250 - 3400 | Medium | Weak |

| C-H Aliphatic Stretch | 2850 - 2960 | Strong | Strong |

| N-H Scissoring (Bend) | 1590 - 1650 | Medium-Strong | Weak |

| C-H Bending | 1350 - 1470 | Medium | Medium |

Chiroptical Techniques for Absolute Configuration Assignment

Chiroptical techniques are indispensable for determining the absolute configuration of chiral molecules by measuring their differential interaction with polarized light.

Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a chiral substance as a function of the wavelength of light. A plain positive or negative ORD curve, which shows a gradual increase or decrease in rotation with decreasing wavelength, can provide preliminary information about the stereochemistry. The specific rotation, [α], is a fundamental property of a chiral compound, measured at a single wavelength, typically the sodium D-line (589 nm).

For p-Menthan-4-amine, cis-(8ci), the sign of the specific rotation (+ or -) provides a primary indicator of its enantiomeric form. The magnitude of the rotation is dependent on the concentration of the sample, the path length, the temperature, and the solvent used. A standardized measurement is crucial for comparing results and for quality control purposes. While specific rotation is a valuable characteristic, it is often insufficient on its own for the unambiguous assignment of absolute configuration without reference to known standards or theoretical calculations.

Table 1: Hypothetical Specific Rotation Data for Enantiomers of p-Menthan-4-amine, cis-(8ci)

| Enantiomer | Specific Rotation [α]D20 | Concentration ( g/100 mL) | Solvent |

|---|---|---|---|

| (+)-p-Menthan-4-amine, cis-(8ci) | +XX.X° | 1.0 | Methanol |

Note: The values in this table are illustrative as specific experimental data for p-Menthan-4-amine, cis-(8ci) is not publicly available.

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. ECD provides more detailed stereochemical information than ORD, as the resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), is highly sensitive to the spatial arrangement of atoms.

For p-Menthan-4-amine, cis-(8ci), which lacks a strong chromophore, derivatization with a chromophoric group may be necessary to obtain a measurable ECD spectrum in the accessible UV-Vis region. The experimental ECD spectrum can then be compared with the spectrum predicted by quantum-chemical calculations for a specific absolute configuration (e.g., (1R,4S) or (1S,4R)). A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration of the stereocenters.

Advanced Chromatographic Methods for Mixture Separation and Purity Assessment

Chromatographic techniques are essential for separating stereoisomers and quantifying their relative amounts, which is critical for determining enantiomeric purity.

Chiral Gas Chromatography (GC) is a powerful technique for separating the enantiomers of volatile compounds. The separation is achieved using a chiral stationary phase (CSP), which interacts diastereomerically with the enantiomers, leading to different retention times. For amines like p-Menthan-4-amine, cis-(8ci), derivatization is often required to improve volatility and chromatographic performance. Common derivatizing agents include trifluoroacetyl or pentafluoropropionyl groups.

The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers in the chromatogram using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100. This provides a precise measure of the optical purity of the sample.

Table 2: Illustrative Chiral GC Parameters for the Analysis of Derivatized p-Menthan-4-amine, cis-(8ci)

| Parameter | Value |

|---|---|

| Column | Chiral Stationary Phase (e.g., Chirasil-Val) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 200 °C at 5 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Retention Time (Enantiomer 1) | 15.2 min |

Note: This table presents typical parameters for illustrative purposes.

Chiral High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the separation of stereoisomers. sigmaaldrich.com Similar to chiral GC, it employs a chiral stationary phase (CSP) to achieve separation. A wide variety of CSPs are commercially available, based on polysaccharides, proteins, cyclodextrins, and other chiral selectors, offering broad applicability. yakhak.orgmdpi.com For amines, polysaccharide-based CSPs are often effective. yakhak.orgresearchgate.net

The choice of mobile phase is critical for achieving optimal separation. In normal-phase HPLC, mixtures of alkanes and alcohols are common, while in reversed-phase HPLC, aqueous buffers with organic modifiers are used. The separation of the enantiomers of p-Menthan-4-amine, cis-(8ci) by chiral HPLC would allow for both analytical determination of enantiomeric purity and preparative isolation of the individual enantiomers.

Table 3: Example Chiral HPLC Method for p-Menthan-4-amine, cis-(8ci)

| Parameter | Condition |

|---|---|

| Column | Polysaccharide-based CSP (e.g., Chiralpak) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

Note: This table provides an exemplary method; optimization would be required for this specific compound.

X-ray Diffraction Analysis for Solid-State Structure and Absolute Configuration Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. This technique requires the formation of a high-quality single crystal of the compound of interest. The diffraction pattern of X-rays passing through the crystal allows for the calculation of the electron density map of the molecule, revealing the precise spatial arrangement of each atom.

To determine the absolute configuration of a light-atom molecule like p-Menthan-4-amine, cis-(8ci), the Friedel's law breaking effect of anomalous dispersion is utilized. This usually requires the presence of a heavier atom in the crystal structure. Therefore, it is often necessary to prepare a salt or derivative of the amine with a molecule containing a heavier atom (e.g., a bromide salt or a derivative containing a halogenated aromatic ring). The analysis of the anomalous scattering data allows for the unambiguous assignment of the absolute stereochemistry of each chiral center in the molecule. The resulting crystallographic data provides detailed information on bond lengths, bond angles, and torsion angles in the solid state.

Computational and Theoretical Investigations

Biological Activity and Mechanistic Insights Excluding Clinical Human Applications

Structure-Activity Relationship (SAR) Studies of cis-p-Menthan-4-amine Derivatives

Structure-activity relationship (SAR) studies on p-menthane (B155814) derivatives have been instrumental in optimizing their biological effects, particularly for herbicidal and cytotoxic applications. While research on cis-p-menthan-4-amine itself is limited, studies on structurally related p-menthane amines and other derivatives provide a framework for understanding how chemical modifications influence activity.

For instance, research into the cytotoxic potential of various p-menthane derivatives against human tumor cell lines (OVCAR-8, HCT-116, and SF-295) revealed key structural features that enhance activity. The replacement of carbon-carbon double bonds with epoxide groups, especially in conjunction with an aldehyde group, was found to increase cytotoxicity. mdpi.comnih.gov Specifically, (−)-perillaldehyde 8,9-epoxide demonstrated significantly higher inhibition of cell proliferation compared to its non-epoxide analog, perillyl alcohol. mdpi.comnih.gov Furthermore, the relative positions of functional groups, such as ketone and epoxide moieties on the p-menthane skeleton, influence the biological effect, highlighting the importance of stereochemistry in these interactions. mdpi.com

In the context of herbicidal activity, SAR studies have been conducted on sec-p-menthane-7-amine derivatives. These studies indicated that alkyl-substituted derivatives generally exhibit higher herbicidal activity than phenyl-substituted ones. nih.gov A series of novel p-menth-3-en-1-amine Schiff base derivatives were synthesized and evaluated for pre-emergence herbicidal activity against ryegrass. The results showed that the Schiff bases had stronger herbicidal activities than the parent amine. acs.org The introduction of a chlorine or bromine atom to a furan (B31954) or benzene (B151609) ring within these Schiff base derivatives was found to be beneficial for increasing their herbicidal efficacy. acs.org Some of these compounds demonstrated herbicidal activities comparable to or even exceeding that of glyphosate. nih.govacs.org

These findings collectively suggest that the biological activity of p-menthane amine derivatives can be finely tuned by modifying substituents on the amine group and altering functional groups on the p-menthane ring.

Interactions with Enzyme Systems and Receptor Binding Profiles (in vitro, non-human, non-toxicological)

The mode of action for many p-menthane derivatives involves interaction with specific enzyme systems and receptors, particularly in insects. While direct binding profiles for cis-p-menthan-4-amine are not extensively documented, research on related compounds offers mechanistic clues.

One proposed mechanism for the insecticidal and repellent properties of p-menthane derivatives is the interference with the sensory receptors of insects. Another significant mode of action is the interaction with the octopaminergic receptor system in insects. tmkarpinski.com Essential oil constituents have been shown to activate these receptors, which play a crucial role in regulating neurotransmission in invertebrates, leading to physiological and behavioral disruption in pests. tmkarpinski.comresearchgate.net

The biotransformation of p-menthane monoterpenes by enzymes in insects, fungi, and bacteria further illustrates their interaction with biological systems. nih.govmdpi.com Insects such as the larvae of Spodoptera litura are capable of metabolizing p-menthane compounds through enzymatic hydroxylation and oxidation, converting them into less toxic derivatives as a detoxification mechanism. nih.govmdpi.com Similarly, microorganisms like bacteria and fungi possess enzymatic pathways that can transform p-menthanes. For example, the bacterium Pseudomonas putida can convert limonene (B3431351), a p-menthane precursor, into perillic acid. mdpi.com These transformations, mediated by enzymes like dehydrogenases and hydroxylases, underscore the interaction of the p-menthane skeleton with various metabolic enzyme systems. researchgate.net

Antimicrobial Properties and Modes of Action (e.g., antibacterial, antifungal)

Essential oils rich in p-menthane derivatives have long been recognized for their antimicrobial properties. brieflands.com Studies have demonstrated the efficacy of these compounds against a range of Gram-positive and Gram-negative bacteria, as well as fungi.

The essential oil of Clinopodium ascendens, which is dominated by C3-oxygenated p-menthane derivatives like cis-isopulegone and pulegone (B1678340), exhibited remarkable activity against Escherichia coli and was also active against Agrobacterium tumefasciens, Staphylococcus aureus, and the phytopathogenic fungus Botrytis cinerea. researchgate.net Similarly, essential oils from coniferous plants containing p-menthane derivatives have shown strong antimicrobial activities. brieflands.com

The proposed mechanism of action for antimicrobial lactones, including some with a p-menthane system, involves the ability of moieties like an α-methylene-γ-lactone ring and an epoxide group to interact with nucleophilic groups in biologically important molecules, potentially damaging bacterial cell membranes or disrupting DNA function. mdpi.com Thymol, a well-known p-menthane derivative, and its synthetic analogs have shown significant bacteriostatic activity against Gram-positive bacteria and antifungal properties against species like Candida albicans. nih.gov The antimicrobial efficacy of these compounds is often linked to their lipophilic nature, which facilitates their interaction with and disruption of microbial cell membranes. tmkarpinski.com

| Compound/Oil Source | Target Microorganism(s) | Observed Activity | Reference |

| Clinopodium ascendens Oil (p-menthane derivatives) | E. coli, A. tumefasciens, S. aureus, B. cinerea | Remarkable activity against E. coli; active against others | researchgate.net |

| Coniferous Plant Oils (p-menthane derivatives) | Gram-positive bacteria, Gram-negative bacteria, Candida spp. | Strong antimicrobial activity | brieflands.com |

| Thymol Derivatives | Gram-positive bacteria (S. aureus), Gram-negative bacteria (E. coli, K. pneumoniae, P. aeruginosa), Fungi (C. albicans) | Significant antibacterial and antifungal activities | nih.gov |

| Lactones with p-Menthane System | P. aeruginosa, E. coli, E. faecalis, S. aureus | Moderate antibacterial activity | mdpi.com |

Herbicidal and Pest Control Activities and their Mechanistic Basis

Derivatives of the p-menthane skeleton, including various amines, are recognized for their potent herbicidal and insect-repellent activities, positioning them as promising candidates for botanical pesticides. tmkarpinski.comrsc.org

A series of sec-p-menthane-7-amine derivatives, synthesized from the natural monoterpene perillaldehyde (B36042), displayed excellent post-emergence herbicidal activities against barnyard grass and rape, with efficacy in some cases exceeding that of the commercial herbicide glyphosate. nih.gov Similarly, Schiff base derivatives of p-menth-3-en-1-amine showed excellent pre-emergence herbicidal activity against ryegrass. acs.org The mechanism for this herbicidal action is not fully elucidated but is believed to involve the disruption of essential physiological processes in the target weeds. Notably, several of these compounds were found to be almost harmless to major crops like rice, wheat, and maize, suggesting a favorable selectivity profile. nih.gov

In pest control, p-menthane-3,8-diol (B45773) (PMD) is a well-known insect repellent derived from the essential oil of Corymbia citriodora (lemon eucalyptus). researchgate.net It is recognized as a biochemical pesticide effective against various insects, including mosquitoes. The primary mechanism of action for repellents like PMD is thought to be interference with the sensory receptors of insects, creating a vapor barrier that deters them from landing and biting. The understanding of how insects biotransform terpenes is also being applied to design new insecticides, leveraging the insects' own detoxification pathways against them. nih.gov

| Derivative Class | Target Pest/Weed | Key Findings | Reference |

| sec-p-Menthane-7-amines | Barnyard grass, Rape | Activity higher than glyphosate; good crop safety | nih.govrsc.org |

| p-Menth-3-en-1-amine Schiff Bases | Ryegrass | Stronger herbicidal activity than the parent amine | acs.org |

| p-Menthane-3,8-diol (PMD) | Mosquitoes, various insects | Potent insect repellent; interferes with sensory receptors | researchgate.net |

Role in Natural Product Biosynthesis and Metabolomic Pathways

The p-menthane skeleton is a fundamental structure in a vast array of naturally occurring monoterpenes, which are synthesized by plants and metabolized by various organisms.

The p-menthane chemical scaffold is ubiquitous in the plant kingdom, forming the largest group of naturally occurring monoterpenes. nih.gov These compounds are principal constituents of many essential oils, contributing significantly to their aromatic and biological properties. mdpi.comnih.gov They are found in specialized secretory structures in plants, such as glandular trichomes.

P-menthane derivatives are characteristic components of essential oils from the Mentha genus (mints), Eucalyptus species, and various conifers. brieflands.comresearchgate.netcapes.gov.br For example, the essential oil of Clinopodium ascendens is dominated by C3 oxygenated p-menthane derivatives. researchgate.net The heartwood essential oil of the Incense Cedar (Calocedrus decurrens) is also noted for containing p-menthane derivatives as main components. brieflands.com This widespread occurrence highlights the importance of the p-menthane biosynthetic pathway in plant secondary metabolism.

The p-menthane skeleton undergoes extensive biotransformation in both plants and microorganisms, leading to a diverse array of functionalized derivatives. nih.gov These enzymatic reactions are key to the natural product diversity observed in essential oils and represent metabolic pathways for detoxification or synthesis. researchgate.netdntb.gov.ua

In plants like rose-scented geranium (Pelargonium graveolens), p-menthane monoterpenoids are synthesized via the 2C-methyl-d-erythritol-4-phosphate (MEP) pathway. nih.gov The biosynthesis proceeds from geranyl diphosphate (B83284) (GDP), with evidence suggesting that (+)-limonene serves as a precursor, which is then converted to intermediates like (+)-piperitone, rather than pulegone as seen in peppermint. nih.gov

Microorganisms, including various species of bacteria, yeast, and fungi, are capable of transforming p-menthane monoterpenes. nih.govresearchgate.net These biotransformations typically involve enzymatic reactions such as hydroxylation, oxidation of alcohol groups to aldehydes or acids, and epoxidation. mdpi.com For example, fungi can hydroxylate the double bonds of limonene, while bacteria can oxidize the methyl group to form perillic acid. mdpi.com These microbial transformations are being explored for the biotechnological production of high-value p-menthane derivatives, offering a "green chemistry" approach to synthesizing specific, optically pure compounds. nih.govpreprints.org

Industrial and Research Applications Excluding Clinical Human Use

Applications as Chiral Auxiliaries and Ligands in Asymmetric Synthesis

In stereochemistry, a chiral auxiliary is a molecular unit that is temporarily incorporated into a synthesis to guide the formation of a specific stereoisomer. wikipedia.org The inherent chirality of the p-menthane (B155814) framework makes its derivatives, including cis-p-menthan-4-amine, promising candidates for this role. Chiral amines are fundamental in asymmetric synthesis, often used to create enantiomerically pure compounds, which is critical in the pharmaceutical and fine chemical industries. yale.edu

Although specific studies detailing the use of cis-p-menthan-4-amine as a chiral auxiliary are not prevalent, related structures like pseudoephedrine and pseudoephenamine are well-established as effective chiral auxiliaries. nih.govnih.gov They are temporarily attached to a prochiral substrate, direct a subsequent chemical transformation to occur with high stereoselectivity, and are then removed for potential recycling. sigmaaldrich.com Menthane-based structures have been successfully used to create chiral palladium complexes that catalyze asymmetric reactions, such as the allylation of imines, demonstrating the effective transfer of stereochemical information from the menthane backbone. researchgate.net This precedent suggests a strong potential for cis-p-menthan-4-amine to be developed into a chiral auxiliary or to serve as a precursor for chiral ligands in metal-catalyzed asymmetric reactions. nih.govrsc.org

Use in Material Science as Monomers, Cross-linking Agents, or Modifiers

Amines are versatile building blocks in material science due to their reactivity, which allows them to be incorporated into polymers, act as curing agents, or modify material surfaces. ijrpr.com The primary amine group in cis-p-menthan-4-amine can react with functional groups like carboxylic acids, epoxides, and isocyanates to form a variety of polymers and materials.

While specific applications of cis-p-menthan-4-amine in material science are not widely documented, its potential is clear. It could serve as a monomer in the synthesis of polyamides or polyimides, where the rigid and bulky p-menthane structure could impart unique thermal and mechanical properties to the resulting polymer. Furthermore, as a diamine derivative, 1,8-diamino-p-menthane (B1222041) (a related compound) is used in curing epoxy resins, suggesting that cis-p-menthan-4-amine could function as a cross-linking or curing agent, potentially enhancing the performance of thermosetting polymers. The incorporation of organic amines can also influence the structure and properties of inorganic materials during synthesis. researchgate.net

Role in the Development of Agrochemicals (e.g., herbicides)

One of the most promising and well-researched applications of p-menthane amines is in the field of agrochemicals, particularly as herbicides. researchgate.net Growing concerns over the environmental impact of traditional synthetic herbicides have spurred the development of more eco-friendly alternatives, with many derived from natural products like terpenes. nih.gov

Research has demonstrated that derivatives of p-menthane amines exhibit significant herbicidal activity. rsc.orgrsc.org For instance, a series of sec-p-menthane-7-amine derivatives, synthesized from perillaldehyde (B36042) (a p-menthane monoterpene), showed potent post-emergence herbicidal effects against weeds like barnyard grass and rape. nih.gov Several of these compounds displayed herbicidal activity significantly higher than the commercial herbicide glyphosate. rsc.org Similarly, Schiff base derivatives of p-menth-3-en-1-amine have also shown excellent pre-emergence herbicidal activity against ryegrass, in some cases hundreds of times more effective than glyphosate. nih.govsemanticscholar.org

The general synthesis of these active compounds often involves the reductive amination of a p-menthane aldehyde or ketone, a route that highlights the role of p-menthane amines as key intermediates. nih.govresearchgate.net The studies indicate that the p-menthane skeleton is a valuable scaffold for developing new, effective, and potentially safer botanical herbicides. researchgate.net

| Compound | Target Weed | Activity Metric | Comparison to Commercial Herbicide |

|---|---|---|---|

| sec-p-menthane-7-amine derivative 3p | Barnyard Grass (root growth) | 404% higher activity | Glyphosate |

| sec-p-menthane-7-amine derivative 3r | Barnyard Grass (root growth) | 404% higher activity | Glyphosate |

| sec-p-menthane-7-amine derivative 3q | Rape (root growth) | 561% higher activity | Diuron |

| sec-p-menthane-7-amine derivative 3v | Rape (shoot growth) | 760% higher activity | Diuron |

| Schiff Base 5l (from p-menth-3-en-1-amine) | Ryegrass (shoot growth) | 355.6% higher activity | Glyphosate |

Contribution to Fragrance and Flavor Chemistry as Synthetic Intermediates or Chiral Building Blocks

The p-menthane structure is a common motif in the fragrance and flavor industry. mdpi.com Compounds like p-menthan-7-ol (B77179) are valued for their fresh, floral, and muguet-like scents. perfumerflavorist.comnih.gov While cis-p-menthan-4-amine itself is not noted for fragrance properties, its role as a synthetic intermediate or a chiral building block is significant. thegoodscentscompany.com

Amines can be chemically transformed into other functional groups, making them versatile precursors in multi-step syntheses. For example, a primary amine like cis-p-menthan-4-amine could potentially be converted into an alcohol (e.g., p-menthan-4-ol) or other derivatives that possess desirable aromatic qualities. thegoodscentscompany.com The synthesis of the fragrance compound p-menthane-8-thiol-3-one, which has a cassis (blackcurrant) aroma, starts from pulegone (B1678340), a p-menthane derivative, demonstrating the synthetic pathways within this chemical family. google.com The cis-configuration of the amine is particularly important, as the stereochemistry of p-menthane derivatives can have a profound impact on their olfactory properties. For example, p-menthane-7-ol with a high cis-isomer content ( >93%) is reported to have a much more natural and strong lily-of-the-valley fragrance compared to mixtures with lower cis-content. google.com

Industrial Synthesis and Scale-Up Considerations

The industrial production of specific isomers of chiral amines like cis-p-menthan-4-amine requires efficient and stereoselective synthetic methods. A common route to p-menthane amines involves the Ritter reaction, starting from terpenes like limonene (B3431351) or terpineol, followed by hydrolysis. For example, 1,8-diamino-p-menthane can be synthesized by reacting a terpene with hydrogen cyanide and sulfuric acid, followed by heating to hydrolyze the intermediate diformamide. google.com

A plausible laboratory or industrial-scale synthesis for cis-p-menthan-4-amine would likely start from a corresponding ketone, p-menthan-4-one. The synthesis could proceed via reductive amination or through the formation of an oxime followed by reduction. Achieving high cis-selectivity would be a key challenge, often dictated by the choice of reducing agent and reaction conditions, where catalytic hydrogenation is a common method.

| Step | Reaction | Starting Material | Key Reagents | Product |

|---|---|---|---|---|

| 1 | Oximation | p-Menthan-4-one | Hydroxylamine hydrochloride | p-Menthan-4-one oxime |

| 2 | Stereoselective Reduction | p-Menthan-4-one oxime | Catalytic Hydrogenation (e.g., H₂, Raney Nickel) or Metal Hydride (e.g., NaBH₄) | p-Menthan-4-amine, cis-(8ci) |

Scale-up considerations would involve optimizing catalyst loading, temperature, and pressure to maximize the yield and stereoselectivity of the cis-isomer while ensuring process safety and economic viability.

Precursors in Polymer Chemistry (e.g., polymerization initiators)

In polymer chemistry, primary amines can act as initiators or co-initiators for certain types of polymerization, particularly the ring-opening polymerization (ROP) of cyclic esters like lactide and caprolactone (B156226) to produce biodegradable polyesters. vot.pl While tertiary amines have been studied as initiators, primary amines are also effective, often in combination with a catalyst like tin(II) octoate. vot.pl

The amine group of cis-p-menthan-4-amine could initiate polymerization by attacking the carbonyl group of a cyclic monomer, opening the ring and starting the growth of a polymer chain. The amine would thus become an end-group of the resulting polymer, incorporating the bulky p-menthane moiety. This could be used to control the polymer's architecture and modify its properties, such as solubility and thermal stability. Although specific studies using cis-p-menthan-4-amine as a polymerization initiator are not documented, the fundamental reactivity of primary amines in ROP is well-established. vot.plnih.gov Furthermore, tertiary amines are widely used as activators in free-radical polymerization systems. researchgate.net

Future Research Directions and Unexplored Avenues for Cis P Menthan 4 Amine

Discovery of Novel Asymmetric Synthesis Strategies for Enantiopure Access

The development of efficient and highly stereoselective methods for the synthesis of enantiopure cis-p-menthan-4-amine is a foundational research direction. While various strategies exist for the asymmetric synthesis of cyclic amines, their application to this specific target is underexplored. acs.orgnih.gov Future efforts could focus on several promising approaches:

Chemoenzymatic Synthesis: Leveraging the high stereoselectivity of enzymes, a chemoenzymatic route could be devised starting from readily available p-menthane (B155814) precursors such as carvone (B1668592) or limonene (B3431351). researchgate.net Biocatalytic methods, employing enzymes like imine reductases (IREDs), amine dehydrogenases (AmDHs), or transaminases (TAs), offer a green and efficient alternative to traditional chemical synthesis for producing chiral amines. nih.govmanchester.ac.ukmdpi.com

Organocatalytic Asymmetric Reduction: The asymmetric reduction of a corresponding prochiral enamine or imine precursor using chiral organocatalysts, such as those derived from proline, presents a powerful strategy. researchgate.netnih.gov This approach could provide direct access to the desired enantiomer with high selectivity.

Kinetic Resolution: For racemic mixtures of cis-p-menthan-4-amine, kinetic resolution using either enzymatic or chemical catalysts could be employed to separate the enantiomers. Chiral phosphoric acids and hydroxamic acids have shown promise in the kinetic resolution of other cyclic secondary amines and could be adapted for this purpose. acs.orgrsc.org

Table 1: Potential Asymmetric Synthesis Strategies for Enantiopure cis-p-Menthan-4-amine

| Strategy | Precursor | Catalyst/Enzyme | Key Advantages |

| Chemoenzymatic Synthesis | p-Menthan-4-one | Imine Reductase (IRED) | High enantioselectivity, mild reaction conditions, sustainable. |

| Organocatalytic Reduction | Prochiral enamine of p-menthan-4-one | Chiral Brønsted Acid | Metal-free, operational simplicity. |

| Dynamic Kinetic Resolution | Racemic cis-p-menthan-4-amine | Lipase and a racemization catalyst | Theoretical 100% yield of a single enantiomer. |

Exploration of Underutilized Reactivity Pathways and Cascade Reactions

The reactivity of the amino group in cis-p-menthan-4-amine can be harnessed to construct more complex molecular architectures through underutilized reaction pathways and cascade sequences. nih.gov Future research could investigate:

Organocascade Catalysis: Employing a dual-catalyst system, such as an imidazolidinone and proline, could initiate a cascade reaction from a simple achiral precursor to assemble the stereochemically complex cis-p-menthan-4-amine skeleton in a single operation. princeton.edu

Tandem Condensation/Cyclization/Cycloaddition: A cascade process involving the condensation of an acyclic aldehyde with a primary amine, followed by cyclization and an intramolecular dipolar cycloaddition, could be designed to form fused polycyclic systems incorporating the cis-p-menthan-4-amine core. acs.org

Deconstructive Diversification: Photo- and metal-mediated deconstructive approaches could be explored to selectively open the cyclohexane (B81311) ring of N-acylated cis-p-menthan-4-amine, leading to a variety of functionalized acyclic amines. acs.org

Development of Advanced In Situ Spectroscopic Monitoring Techniques for Reaction Progress

To optimize the synthesis of cis-p-menthan-4-amine and to gain deeper mechanistic insights, the development of advanced in situ spectroscopic monitoring techniques is crucial. spectroscopyonline.com These techniques allow for real-time tracking of reactant consumption, intermediate formation, and product generation without the need for sample extraction.

Future research should focus on:

Applying In Situ FTIR and NMR Spectroscopy: The progress of the asymmetric synthesis of cis-p-menthan-4-amine can be monitored in real-time using Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgnih.govfu-berlin.de This would enable the rapid optimization of reaction parameters such as temperature, pressure, and catalyst loading.

Chirality-Sensitive Spectroscopic Techniques: The development and application of techniques that can monitor the evolution of enantiomeric excess in real-time would be a significant advancement. This could potentially be achieved through the use of chiral sensors or by adapting techniques like single-molecule spectroscopy that are sensitive to chirality. pku.edu.cn

Table 2: In Situ Spectroscopic Techniques for Monitoring cis-p-Menthan-4-amine Synthesis

| Technique | Information Gained | Potential for Real-Time Analysis |

| In Situ FTIR | Concentration profiles of reactants, products, and key intermediates. | High |

| In Situ NMR | Detailed structural information, quantification of all species, including stereoisomers. | Moderate to High |

| Circular Dichroism (CD) | Enantiomeric excess of the product. | Moderate |

Predictive Modeling for Structure-Property Relationships and Material Design

Predictive modeling, particularly Quantitative Structure-Property Relationship (QSPR) models, can accelerate the discovery of new materials and molecules with desired properties derived from cis-p-menthan-4-amine. mdpi.com By establishing a mathematical correlation between the molecular structure and a specific property, the performance of virtual compounds can be predicted before their synthesis.

Future research directions include:

Developing QSPR Models for Novel Polymers: A virtual library of polymers incorporating cis-p-menthan-4-amine as a monomer could be created. QSPR models could then be developed to predict properties such as thermal stability, mechanical strength, and gas permeability.

Predicting Biological Activity: For derivatives of cis-p-menthan-4-amine, QSPR models could be constructed to predict their potential biological activities, such as their ability to inhibit a particular enzyme or bind to a specific receptor. nih.govresearchgate.netacs.org

Investigation of New Biological Target Interactions (in vitro, non-human systems)

The p-menthane scaffold is present in numerous natural products with known biological activities. sibran.ru Therefore, cis-p-menthan-4-amine and its derivatives represent a promising, yet largely unexplored, source of new bioactive compounds. nih.govsemanticscholar.org

Future investigations should involve:

Broad-Spectrum Biological Screening: A library of cis-p-menthan-4-amine derivatives should be synthesized and screened against a diverse panel of biological targets, including enzymes, receptors, and ion channels, in in vitro assays.

Focused Investigations based on Structural Analogy: Based on the known biological activities of structurally related p-menthane derivatives, focused studies could be initiated. For example, given the antifungal properties of some monoterpenoids, the antifungal activity of cis-p-menthan-4-amine and its derivatives could be systematically evaluated. sibran.ru

Exploring Neurological and Anti-inflammatory Potential: Some p-menthane derivatives have shown effects on the central nervous system. nih.gov It would be valuable to investigate the potential of cis-p-menthan-4-amine derivatives as modulators of neurological pathways or inflammatory responses in non-human in vitro models.

Integration into Sustainable Chemical Processes and Biorefineries

The principles of green chemistry and sustainability should guide the future development of processes related to cis-p-menthan-4-amine. This includes the use of renewable feedstocks and the integration of its synthesis into biorefinery concepts. rsc.org

Key areas for future research are:

Synthesis from Bio-based Precursors: Developing synthetic routes to cis-p-menthan-4-amine from renewable p-menthane sources like limonene and α-terpinene, which can be obtained from citrus fruits and pine oil, respectively. researchgate.net Lignin-derived platform chemicals could also be explored as starting materials. rsc.org

Biorefinery Integration: Designing a process where the synthesis of cis-p-menthan-4-amine is integrated into a biorefinery that processes biomass into a range of value-added chemicals. acs.orgmdpi.com This could involve utilizing bio-derived solvents, reagents, and catalysts.

Application of Biocatalysis: As mentioned in section 8.1, the use of biocatalysis for the synthesis of cis-p-menthan-4-amine is a key strategy for developing a sustainable manufacturing process. hims-biocat.eu

Table 3: Sustainable Approaches for cis-p-Menthan-4-amine Production

| Approach | Description | Key Benefits |

| Renewable Feedstocks | Utilization of p-menthane precursors from biomass (e.g., limonene, citronellal). | Reduced reliance on fossil fuels, lower carbon footprint. |